3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(2)24-16-9-5-3-7-14(16)20-18(22)11-12-21-15-8-4-6-10-17(15)25-19(21)23/h3-10,13H,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIWUPLNYFZBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide is a synthetic derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is . It features a benzoxazole moiety linked to a propanamide group, which may influence its biological reactivity and efficacy. The specific amide linkage is crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values ranging from 250 to 7.81 µg/mL against different microbial strains, indicating potent antimicrobial effects compared to standard drugs like fluconazole .
Quorum Sensing Inhibition
Quorum sensing (QS) is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Benzoxazole derivatives have been identified as potential quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence.
- Case Study : A series of 1,3-benzoxazol-2(3H)-one derivatives were tested for their ability to inhibit QS in Pseudomonas aeruginosa. These compounds significantly reduced elastase production and biofilm formation, suggesting their potential as anti-pathogenic agents .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or virulence.
- Disruption of Biofilm Formation : By interfering with QS, the compound can prevent the formation of biofilms, which are protective structures formed by bacteria.
- Direct Antimicrobial Action : The compound may directly damage bacterial cell walls or membranes.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Benzoxazole | 250 | Antimicrobial |
| Compound B | Benzoxazole | 7.81 | QS Inhibition |
| 3-(2-oxo...) | Benzoxazole | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound shares structural motifs with other propanamide derivatives studied for acetylcholinesterase (AChE) inhibition and metal complexation:
Key Observations :
- The isopropoxyphenyl substituent could enhance lipophilicity relative to the biphenylmethyl group in ZINC72065926, affecting membrane permeability in biological systems.
- Unlike the thiazolyl-propanamide in , the target compound lacks a hydrazinyl moiety, likely reducing its capacity for stable metal coordination .
Metal Coordination Behavior
- (E)-3-(2-benzylidene hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide forms stable 1:1 and 2:1 NiCl₂ complexes due to its thiazolyl and hydrazinyl donor sites, with Gibbs free energies (ΔG) favoring 2:1 stoichiometry .
- The target compound’s benzoxazolone and isopropoxyphenyl groups are less likely to participate in metal coordination, limiting its utility in catalysis compared to hydrazine-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
